In Vivo Diuretic Potency: Chlorazanil Equivalence and Species Divergence
In a head-to-head rat diuretic study, 2-amino-4-p-fluoroanilino-s-triazine (the target compound) and its 4-chloro analog (chlorazanil) both achieved approximately 9-fold greater potency than the baseline compound formoguanamine, based on minimal active dose [1]. However, cross-study data reveal a critical interspecies divergence: in dogs, oral chlorazanil produced strong H2O diuresis but weak natriuresis, which was attributed to poor oral absorption not manifest in rats [1]. This indicates that the 4-fluoro analog may also exhibit species-dependent pharmacokinetics distinct from the 4-chloro analog, though direct comparative dog data for the 4-fluoro compound are not available in this study.
| Evidence Dimension | Minimal active diuretic dose (relative potency vs formoguanamine) |
|---|---|
| Target Compound Data | Approximately 9× formoguanamine potency |
| Comparator Or Baseline | 2-Amino-4-p-chloroanilino-s-triazine (chlorazanil): approximately 9× formoguanamine; 2-amino-4-anilino-s-triazine: 4–5×; formoguanamine: 1× |
| Quantified Difference | Equipotent to 4-chloro analog; ~2× more potent than unsubstituted phenyl analog |
| Conditions | Oral administration in rats (minimal active dose comparison); companion dog data for chlorazanil only |
Why This Matters
Confirms that the 4-fluoro substitution matches the potency of the clinically studied 4-chloro diuretic, while potentially offering different oral bioavailability or electrolyte-excretion balance that may be preferable for specific in vivo pharmacological studies.
- [1] Kagawa, C.M.; Van Arman, C.G. Diuretic effects of formoguanamine and other s-triazines. J. Pharmacol. Exp. Ther. 1958, 124, 318–323. View Source
